4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate
Description
Properties
IUPAC Name |
4-morpholin-4-yl-2-phenyl-[1,3]thiazolo[3,2-a]quinoxalin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-19-17(14-6-2-1-3-7-14)26-20-18(22-10-12-25-13-11-22)21-15-8-4-5-9-16(15)23(19)20/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAOIGRSVHHZDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N4C2=S=C(C4=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate typically involves the formation of the thiazole ring followed by the construction of the quinoxaline ring. One common method involves the cyclodehydration of (quinolin-2-ylsulfanyl)acetic acid with acetic anhydride . This reaction forms the thiazoloquinoxaline core, which can then be further functionalized to introduce the morpholine and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification processes such as recrystallization and chromatography are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl diazonium salts are employed under various conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate involves its interaction with specific molecular targets within cells. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it may inhibit key enzymes involved in cellular metabolism, leading to cell death. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between 4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate and analogous compounds:
*Estimated based on structural analogy to the methyl derivative.
Key Observations:
Substituent Effects: Morpholino vs. Methyl: The morpholino group increases molecular weight by ~85 Da compared to the methyl analogue, introducing polarity and hydrogen-bonding capacity due to its oxygen and nitrogen atoms. This could improve aqueous solubility but may complicate synthetic access due to steric hindrance . Aryl vs. Heteroaryl: The biphenyl (III-19g) and trifluoromethylphenyl (III-19h) substituents in oxadiazolo derivatives demonstrate how bulky or electron-withdrawing groups impact synthetic yields. The lower yield of III-19h (27.6%) vs. III-19g (55%) highlights challenges in incorporating strongly electron-deficient groups like -CF₃ .
Synthetic Methodology: Thiazoloquinoxaline derivatives (e.g., the methyl and morpholino compounds) are typically synthesized via cyclocondensation of thioureas or thioamides with α-haloketones, whereas oxadiazolo derivatives like III-19g/h utilize click chemistry with azides and aldehydes .
Research Findings and Implications
- Structural Characterization: While crystallographic data for the morpholino derivative are unavailable, compounds in this class are commonly analyzed using X-ray diffraction refined via SHELXL and visualized with ORTEP-3 .
- Physicochemical Properties: The morpholino group’s polarity suggests improved solubility over the methyl analogue, which could enhance bioavailability in drug discovery contexts. However, its bulkiness might reduce membrane permeability.
- Biological Relevance: Oxadiazolo derivatives (e.g., III-19g/h) are studied in the context of myristoylation inhibition , but thiazoloquinoxalines may target different pathways due to their distinct electronic profiles.
Biological Activity
4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate is a heterocyclic compound classified within the thiazoloquinoxaline family. Its unique structure, which includes a morpholine ring and a phenyl group, contributes to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic uses.
Antimicrobial Properties
Research indicates that compounds in the thiazoloquinoxaline class, including this compound, exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains and fungi, showing promising results that warrant further investigation into its potential as an antimicrobial agent.
Anticancer Activity
The compound has also been studied for its anticancer properties. A study focused on related thiazoloquinoxalines demonstrated their ability to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific IC50 values for these compounds indicate their potency in inhibiting cancer cell lines, suggesting that this compound may have similar effects .
The biological activity of this compound is believed to be linked to its ability to interact with various biological macromolecules. It may act as an inhibitor of specific kinases involved in cellular signaling pathways, particularly those related to cancer progression and microbial resistance. This interaction can lead to altered cellular responses, contributing to its therapeutic effects .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : Initial reactions involve cyclodehydration processes.
- Construction of the Quinoxaline Core : Subsequent reactions lead to the formation of the quinoxaline structure.
- Purification : Techniques such as recrystallization and chromatography are employed to isolate the compound in high purity.
Chemical Reactions
The compound undergoes various chemical reactions:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to quinoxaline N-oxides | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Forms dihydroquinoxaline derivatives | Sodium borohydride, lithium aluminum hydride |
| Substitution | Introduces functional groups onto the core | Alkyl halides, aryl diazonium salts |
Study on Anticancer Activity
A notable case study investigated the anticancer effects of thiazoloquinoxaline derivatives. The study found that certain derivatives exhibited strong inhibitory effects on PI3K p110alpha, a critical target in cancer therapy. The most potent derivative had an IC50 value of 0.58 µM against A375 melanoma cells, indicating that this compound could potentially exhibit similar efficacy .
Antimicrobial Evaluation
Another research effort focused on evaluating antimicrobial activity across various derivatives of thiazoloquinoxalines. The findings highlighted that certain compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be effective against resistant strains due to its unique structural features.
Q & A
Q. Example Protocol :
React 2-phenylthiazolo[3,2-a]quinoxaline-4-amine with morpholine sulfonyl chloride in dry DMF at 80°C for 12 hours.
Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄.
Purify via flash chromatography.
Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, morpholine protons at δ 3.5–4.0 ppm). Use deuterated DMSO or CDCl₃ as solvents .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm accuracy.
- X-ray Crystallography : Resolve bond lengths/angles (e.g., C-S bond ≈1.7 Å, quinoxaline ring planarity) to validate the fused heterocyclic system .
Q. Data Cross-Validation :
| Technique | Key Parameters |
|---|---|
| NMR | Solvent: DMSO-d6, 400 MHz |
| HRMS | Ionization: ESI+, Resolution: 70,000 |
| XRD | Space group: P2₁/c, R-factor: <0.05 |
Advanced: How to resolve contradictions between NMR and mass spectrometry data?
Methodological Answer:
Contradictions often arise from impurities or tautomeric forms. Mitigation strategies include:
Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect side products.
Tautomer Identification : Perform variable-temperature NMR (25–60°C) to observe dynamic equilibria.
Isotopic Labeling : Introduce ¹³C/¹⁵N labels to confirm fragment assignments in HRMS .
Case Study :
In quinoline derivatives, discrepancies in [M+H]⁺ peaks were resolved by identifying trace oxidation products via LC-MS/MS .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
Focus on modifying substituents while retaining the core scaffold:
- Phenyl Ring : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilic reactivity.
- Morpholine : Replace with piperazine or thiomorpholine to study steric/electronic effects.
- Thiazole : Vary alkyl/aryl groups at position 2 to modulate lipophilicity.
Q. Biological Testing :
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinase inhibition).
- In silico modeling : Use docking simulations (AutoDock Vina) to predict binding affinities .
Basic: What in vitro models are suitable for evaluating biological activity?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity with malachite green detection).
- Cell Viability : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (MIC ≤16 µg/mL considered active) .
Q. Example Protocol :
Incubate compound (0.1–100 µM) with enzyme/cells for 24 hours.
Quantify activity via absorbance/fluorescence plate readers.
Normalize data to controls (DMSO <1% v/v).
Advanced: How to address low solubility in pharmacological assays?
Methodological Answer:
Q. Validation Metrics :
| Parameter | Target |
|---|---|
| Solubility | ≥50 µM in PBS |
| Stability | >90% intact after 24h in serum |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
